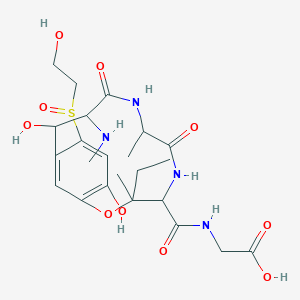![molecular formula C18H18F2N2O B235303 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and alleviate symptoms of depression. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide for lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes and receptors, which can make it an effective tool for studying their function. However, one of the limitations of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide. One area of interest is in the development of new drugs based on the structure of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide. Researchers are currently investigating the potential of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide derivatives as potential drug candidates for the treatment of various diseases. Additionally, there is ongoing research on the mechanism of action of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide and its potential applications in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-(3-fluoro-4-piperidinyl) piperidine in the presence of a reducing agent. The product obtained is then treated with an acid to yield 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide |
|---|---|
Molekularformel |
C18H18F2N2O |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-fluoro-N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H18F2N2O/c19-14-6-4-13(5-7-14)18(23)21-15-8-9-17(16(20)12-15)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChI-Schlüssel |
IJQREMNQRXNSNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)F |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)






![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)